N-(2-Hydroxy-2-methylcyclopentyl)but-2-ynamide
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Overview
Description
N-(2-Hydroxy-2-methylcyclopentyl)but-2-ynamide is an organic compound that features a cyclopentyl ring substituted with a hydroxy and methyl group, and an amide group attached to a but-2-yne moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxy-2-methylcyclopentyl)but-2-ynamide can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxy-2-methylcyclopentanone with but-2-ynoic acid in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically proceeds under mild conditions, with the formation of the amide bond facilitated by the activation of the carboxylic acid group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations ensures high yield and purity of the final product. The scalability of the synthetic route is crucial for its application in various industries .
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxy-2-methylcyclopentyl)but-2-ynamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The alkyne moiety can be reduced to an alkene or alkane using hydrogenation catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles such as halides, thiols, or amines.
Major Products Formed
Oxidation: Formation of 2-methylcyclopentanone derivatives.
Reduction: Formation of 2-hydroxy-2-methylcyclopentylbut-2-ene or 2-hydroxy-2-methylcyclopentylbutane.
Substitution: Formation of various substituted cyclopentyl derivatives.
Scientific Research Applications
N-(2-Hydroxy-2-methylcyclopentyl)but-2-ynamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(2-Hydroxy-2-methylcyclopentyl)but-2-ynamide involves its interaction with specific molecular targets and pathways. The hydroxy and amide groups can form hydrogen bonds with biological molecules, influencing their activity and function. The alkyne moiety can participate in various chemical reactions, leading to the formation of reactive intermediates that can modify biomolecules and alter their behavior .
Comparison with Similar Compounds
N-(2-Hydroxy-2-methylcyclopentyl)but-2-ynamide can be compared with other similar compounds such as:
N-(2-Hydroxycyclopentyl)but-2-ynamide: Lacks the methyl group on the cyclopentyl ring, resulting in different steric and electronic properties.
N-(2-Methylcyclopentyl)but-2-ynamide:
N-(2-Hydroxy-2-methylcyclopentyl)but-2-enamide: Contains an alkene instead of an alkyne, leading to different chemical reactivity and stability.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
N-(2-hydroxy-2-methylcyclopentyl)but-2-ynamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-3-5-9(12)11-8-6-4-7-10(8,2)13/h8,13H,4,6-7H2,1-2H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZKRDFDZZUWJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1CCCC1(C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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